molecular formula C23H20O2 B5146728 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene CAS No. 3722-81-4

1,1'-[1,3-propanediylbis(oxy)]dinaphthalene

Cat. No. B5146728
CAS RN: 3722-81-4
M. Wt: 328.4 g/mol
InChI Key: PBTIRDXINVQTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,3-propanediylbis(oxy)]dinaphthalene, also known as PBD, is a fluorescent probe molecule that is widely used in scientific research. It has a unique structure that allows it to bind to DNA and RNA, making it an important tool for studying nucleic acid structure and function. In

Mechanism of Action

1,1'-[1,3-propanediylbis(oxy)]dinaphthalene binds to DNA and RNA through intercalation, which involves the insertion of the 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene molecule between the base pairs of the nucleic acid. This results in a change in the fluorescence of 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene, which can be measured and used to study the structure and function of the nucleic acid.
Biochemical and Physiological Effects
1,1'-[1,3-propanediylbis(oxy)]dinaphthalene has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. It does not affect the structure or function of DNA or RNA, and it is not toxic to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene is its ability to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function. It is also relatively easy to use and can be incorporated into a variety of experimental protocols.
One limitation of 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene is its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence. It is also not suitable for use in live cells, as it requires the destruction of the cell membrane to access the nucleic acids.

Future Directions

There are several areas of future research for 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene. One area is the development of new synthesis methods to improve the yield and purity of 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene. Another area is the development of new applications for 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene, such as its use in the study of epigenetics and gene expression. Additionally, there is potential for the use of 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene in the development of new diagnostic tools and therapies for diseases such as cancer.
Conclusion
In conclusion, 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene is a valuable tool for scientific research due to its ability to selectively bind to DNA and RNA. It is used as a fluorescent probe to study nucleic acid structure and function, and has minimal biochemical and physiological effects. While there are limitations to its use, there are also many areas of future research for 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene, making it an important molecule in the field of molecular biology.

Synthesis Methods

The synthesis of 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene involves several steps, including the reaction of 1,3-dibromopropane with sodium hydride to form 1,3-propanediol. This is followed by the reaction of 1,3-propanediol with naphthalene-1,5-diamine in the presence of a catalyst to form 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene.

Scientific Research Applications

1,1'-[1,3-propanediylbis(oxy)]dinaphthalene is widely used in scientific research due to its ability to bind to DNA and RNA. It is used as a fluorescent probe to study the structure and function of nucleic acids. 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene can be used to detect single-stranded DNA and RNA, as well as to identify specific nucleotide sequences. It is also used in the study of protein-DNA interactions, DNA replication, and DNA repair.

properties

IUPAC Name

1-(3-naphthalen-1-yloxypropoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O2/c1-3-12-20-18(8-1)10-5-14-22(20)24-16-7-17-25-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTIRDXINVQTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCOC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245133
Record name Naphthalene, 1,1′-[1,3-propanediylbis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene, 1,1'-[1,3-propanediylbis(oxy)]bis-

CAS RN

3722-81-4
Record name Naphthalene, 1,1′-[1,3-propanediylbis(oxy)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3722-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1,1′-[1,3-propanediylbis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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